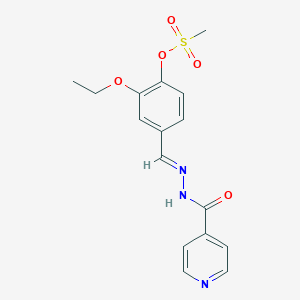![molecular formula C28H34N6O4 B304860 3-[2-(3-Methylphenoxy)ethoxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone](/img/structure/B304860.png)
3-[2-(3-Methylphenoxy)ethoxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(3-Methylphenoxy)ethoxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone, commonly known as MPPH, is a synthetic compound that has been widely used in scientific research. MPPH belongs to the class of hydrazones, which are organic compounds that contain a hydrazone functional group (-NN=).
Mecanismo De Acción
MPPH is a fluorescent probe that is selectively taken up by lysosomes, which are cellular organelles that are responsible for the degradation of various cellular components. MPPH is metabolized by lysosomal enzymes, which results in the release of a fluorescent product. The fluorescence emitted by MPPH can be used to monitor the activity of lysosomal enzymes in live cells.
Biochemical and Physiological Effects:
MPPH has been shown to have minimal toxicity and does not appear to have any significant effects on cellular function. The compound is rapidly metabolized by lysosomal enzymes and does not accumulate in cells. MPPH has been used in a variety of cell types, including primary cells, immortalized cell lines, and tumor cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of MPPH is its selectivity for lysosomes. This allows researchers to specifically monitor the activity of lysosomal enzymes in live cells. MPPH is also relatively easy to use and can be applied to a variety of experimental systems. However, one limitation of MPPH is its relatively low fluorescence intensity, which can make it difficult to detect in some experimental settings.
Direcciones Futuras
There are several potential future directions for the use of MPPH in scientific research. One area of interest is the development of new fluorescent probes that can be used to monitor other cellular processes. For example, there is a growing interest in developing probes that can be used to monitor the activity of proteases, which are enzymes that are involved in many cellular processes. Another potential direction is the use of MPPH in drug discovery. MPPH has been used to screen for potential drug candidates, and it is possible that similar probes could be developed to screen for other types of drugs. Overall, MPPH is a versatile tool that has many potential applications in scientific research.
Métodos De Síntesis
MPPH can be synthesized by reacting 3-methylphenol with 2-(2-hydroxyethoxy)benzaldehyde to form the intermediate 3-(2-hydroxyethoxy)phenol. The intermediate is then reacted with 2,6-dimorpholin-4-ylpyrimidine-4-carbaldehyde to form the final product, MPPH. The synthesis of MPPH is a relatively simple process that can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
MPPH has been widely used in scientific research as a tool to study various cellular processes. One of the primary applications of MPPH is as a fluorescent probe to study the activity of lysosomal enzymes. MPPH can also be used to study the mechanisms of action of various drugs and to screen for potential drug candidates.
Propiedades
Nombre del producto |
3-[2-(3-Methylphenoxy)ethoxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone |
|---|---|
Fórmula molecular |
C28H34N6O4 |
Peso molecular |
518.6 g/mol |
Nombre IUPAC |
N-[(E)-[3-[2-(3-methylphenoxy)ethoxy]phenyl]methylideneamino]-2,6-dimorpholin-4-ylpyrimidin-4-amine |
InChI |
InChI=1S/C28H34N6O4/c1-22-4-2-6-24(18-22)37-16-17-38-25-7-3-5-23(19-25)21-29-32-26-20-27(33-8-12-35-13-9-33)31-28(30-26)34-10-14-36-15-11-34/h2-7,18-21H,8-17H2,1H3,(H,30,31,32)/b29-21+ |
Clave InChI |
DMTNJMKPYCCQHW-XHLNEMQHSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)OCCOC2=CC=CC(=C2)/C=N/NC3=CC(=NC(=N3)N4CCOCC4)N5CCOCC5 |
SMILES |
CC1=CC(=CC=C1)OCCOC2=CC=CC(=C2)C=NNC3=NC(=NC(=C3)N4CCOCC4)N5CCOCC5 |
SMILES canónico |
CC1=CC(=CC=C1)OCCOC2=CC=CC(=C2)C=NNC3=CC(=NC(=N3)N4CCOCC4)N5CCOCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6Z)-6-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304777.png)
![(6Z)-6-{4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304779.png)
![2-({2-ethoxy-4-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenoxy}methyl)benzonitrile](/img/structure/B304780.png)
![5-imino-6-(4-isopropylbenzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304781.png)
![6-{4-[2-(4-cyclohexylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304783.png)
![N'-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}isonicotinohydrazide](/img/structure/B304786.png)

![6-(1,3-benzodioxol-5-ylmethylene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304788.png)
![(6Z)-5-imino-6-(naphthalen-1-ylmethylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304789.png)
![6-(9-anthrylmethylene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304790.png)
![2-heptyl-5-imino-6-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304793.png)
![6-({1-[2-(2,4-dimethylphenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304794.png)
![(6E)-5-imino-6-({1-[2-(4-methoxyphenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylidene)-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304797.png)
![5-imino-2-isopropyl-6-({1-[2-(2-methoxyphenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304798.png)